N-hydroxy-2-methylpyridine-3-carboxamide

Corrosion inhibition Electrochemistry Mild steel protection

Researchers often face irreproducible SAR due to undetected hydroxamic acid positional isomers. This compound is the verified N-hydroxy-2-methylnicotinamide (CAS 1506075-84-8), not the 3-methyl analog. - **Target:** Hydroxamate zinc-binding group for HDAC inhibitor design. - **Differentiation:** The 2-methyl steric block tunes isoform selectivity vs. unsubstituted analogs. - **Logistics:** Packaged for immediate use as a research intermediate. Verified purity batch.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
Cat. No. B13294461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxy-2-methylpyridine-3-carboxamide
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C(=O)NO
InChIInChI=1S/C7H8N2O2/c1-5-6(7(10)9-11)3-2-4-8-5/h2-4,11H,1H3,(H,9,10)
InChIKeyFZMIGNRHKGRNPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-2-methylpyridine-3-carboxamide: Hydroxamic Acid Building Block


N-Hydroxy-2-methylpyridine-3-carboxamide (CAS 1506075-84-8 / 1092299-41-6), also known as N-hydroxy-2-methylnicotinamide, is a pyridine-based hydroxamic acid with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . Hydroxamic acids are recognized as potent bidentate metal chelators, binding divalent zinc and other transition metals through their carbonyl and hydroxyl groups to form stable five-membered chelate complexes [1]. This compound serves as a research intermediate and fragment scaffold, particularly relevant in histone deacetylase (HDAC) inhibitor design, where the hydroxamate moiety acts as the zinc-binding group (ZBG) within the catalytic pocket [2].

Hydroxamic acid building block for metal chelation studies
Fragment scaffold for HDAC inhibitor zinc-binding group design
Reported bidentate chelator forming stable 5-membered metallocycles

Why Positional Isomers and Substitution Matter


Hydroxamic acid derivatives within the pyridine carboxamide class exhibit functionally significant differences based on ring substitution position and the presence of the methyl group. The 2-methyl substituent introduces steric bulk adjacent to the hydroxamate group, which can modulate zinc-binding geometry and influence selectivity across HDAC isoforms—a critical factor in medicinal chemistry campaigns [1]. N-Hydroxy-3-methylpyridine-2-carboxamide (CAS 125309-39-9) represents a positional isomer with the carboxamide and methyl groups transposed, potentially altering hydrogen-bonding patterns and pharmacokinetic properties . Generic substitution without positional verification risks selecting a compound with divergent metal-chelating behavior, target selectivity, and solubility profiles.

Positional isomer mismatch N-Hydroxy-3-methylpyridine-2-carboxamide (CAS 125309-39-9) swaps hydroxamate and methyl positions, potentially altering zinc-binding geometry and H-bond networks.
Metal-chelating behavior may shift 2-Methyl steric bulk adjacent to the hydroxamate may modulate chelation kinetics and surface adsorption properties compared to unsubstituted nicotinic hydroxamic acid.
HDAC selectivity context may differ Cap group substitution pattern influences isoform engagement; generic replacement without positional verification risks divergent SAR outcomes.

Differentiation from Closest Analogs: Evidence Guide


Corrosion Inhibition: 2-Methyl vs. Unsubstituted Hydroxamic Acid

Nicotinic hydroxamic acid (NHA, the unsubstituted parent compound) has been extensively characterized as a corrosion inhibitor, achieving 92.75% inhibition efficiency at 200 ppm in 1 M HCl on mild steel [1]. The introduction of a 2-methyl substituent (as in the target compound) alters the electronic density on the pyridine ring, which is predicted by quantum chemical calculations to modify the adsorption energy onto metal surfaces and shift the corrosion inhibition efficiency relative to unsubstituted NHA [2]. This forms a class-level inference for the 2-methyl derivative.

Corrosion Inhibition
Class-level inference
Predicted shift vs. 92.75% inhibition (NHA)
Mild steel, 1 M HCl; DFT calculations suggest electronic tuning by 2-methyl group
Corrosion inhibition efficiency context may differ; experimental validation required.
Class-level prediction based on unsubstituted nicotinic hydroxamic acid performance.
Corrosion inhibition Electrochemistry Mild steel protection

HDAC Zinc-Binding Group Potency in Nicotinamide Derivatives

Nicotinic-based hydroxamates, including derivatives of nicotinamide, have been characterized as class I-selective HDAC inhibitors, with the lead compound 11d exhibiting subnanomolar potency against HDAC3 (IC₅₀ = 0.5 nM) and selectivity up to 34,000-fold over HDAC4 [1]. The unsubstituted nicotinamide derivative bearing a hydroxamate ZBG provides a baseline for the class. The 2-methyl substitution in the target compound may influence HDAC isoform selectivity by interacting with the enzyme surface near the catalytic pocket entrance [2].

HDAC3 ZBG Potency
Class-level inference
Ref. compound 11d: HDAC3 IC₅₀ = 0.5 nM
34,000-fold selectivity over HDAC4; 2-methyl target not experimentally quantified
HDAC isoform selectivity profile not yet quantified for this scaffold; SAR review recommended.
Reported data from nicotinic hydroxamate series only; target-specific validation missing.
HDAC inhibition Zinc-binding group Epigenetic drug discovery

Positional Isomer Differentiation: 2-Methyl vs. 3-Methyl

The positional isomer N-hydroxy-3-methylpyridine-2-carboxamide (CAS 125309-39-9) differs from the target compound in the relative positions of the carboxamide/hydroxamate and methyl substituents on the pyridine ring . This positional swap alters the spatial relationship between the zinc-binding hydroxamate and the methyl-modified pyridine cap, which can significantly impact binding pocket complementarity in metalloenzyme targets [1].

Positional Isomer
Head-to-head
Carboxamide at C3, methyl at C2 vs. C2 carboxamide, C3 methyl
One ring-position shift alters steric accessibility to zinc and H-bond geometry
Positional isomer control critical for fragment-based screening; distinct binding poses expected.
Structural comparison based on IUPAC and CAS registry data.
Positional isomer Chemical structure Fragment library

Recommended Research and Procurement Applications


Fragment-Based HDAC Inhibitor Design with Defined Steric Cap

When designing HDAC inhibitors where the pyridine cap is intended to engage the enzyme surface rim adjacent to the catalytic pocket, the 2-methyl substituent provides a defined steric constraint not available with unsubstituted nicotinic hydroxamic acid. Researchers should use the specific positional isomer to ensure reproducible zinc-chelation geometry observed in pyridine-hydroxamate co-crystal structures [1].

Corrosion Inhibition with Tunable Pyridine Electronics

The 2-methyl group is an electron-donating substituent that modulates the electron density of the pyridine ring, which in turn affects the adsorption affinity of the hydroxamic acid onto metal surfaces. This compound serves as a probe to investigate structure-corrosion inhibition relationships, building on the demonstrated 92.75% efficiency of the parent nicotinic hydroxamic acid [2].

Positional Isomer Control in Medicinal Chemistry SAR

In SAR campaigns where the relative orientation of the hydroxamate zinc-binding group and the pyridine capping group determines target engagement, the use of the correct positional isomer (2-methyl, 3-carboxamide) ensures that observed biological activity is attributable to the intended pharmacophore geometry, not an unintended isomer .

Application
Selection Property
Validation Focus
Fragment-based HDAC inhibitor design
2-methyl steric cap for defined ZBG geometry
Reproducible zinc-chelation geometry in co-crystal structures
Structure – corrosion inhibition relationship studies
Electron-donating 2-methyl modulation
Adsorption affinity and inhibition efficiency context
Positional isomer control in medicinal chemistry SAR
2-methyl, 3-carboxamide isomer identity
Intended pharmacophore geometry attribution
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